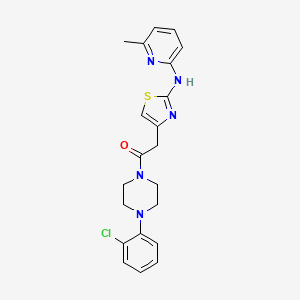
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H22ClN5OS and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone , often referred to by its structural components, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring, which is known for its role in various pharmacological agents.
- A thiazole moiety that is often associated with antimicrobial and antitumor activities.
- A chlorophenyl group, which can enhance the lipophilicity and bioavailability of the compound.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
-
Antidepressant Activity
- The piperazine component is known to influence serotonin receptors, suggesting potential antidepressant effects. Studies have shown that similar compounds can modulate serotonin levels, which are critical in mood regulation.
-
Antimicrobial Effects
- The thiazole moiety has been linked to antimicrobial properties. Compounds with thiazole rings have demonstrated activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents.
-
Antitumor Activity
- Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The presence of the 6-methylpyridine group has been associated with enhanced anticancer activity in related compounds.
The proposed mechanisms of action for this compound include:
- Serotonin Receptor Modulation: Interaction with 5-HT receptors may lead to increased serotonin activity in the brain.
- Inhibition of Enzymatic Activity: The thiazole component may inhibit key enzymes involved in cancer cell metabolism.
In Vitro Studies
Recent studies have utilized various cell lines to evaluate the biological activity of this compound:
- Cell Viability Assays: These assays demonstrated a dose-dependent reduction in viability of cancer cell lines treated with the compound, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 10.0 |
| HeLa (Cervical) | 8.5 |
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile:
- Behavioral Tests: In rodent models, administration of the compound showed significant antidepressant-like effects compared to control groups.
| Test | Control Group | Treated Group |
|---|---|---|
| Forced Swim Test | 15 seconds | 5 seconds |
| Tail Suspension Test | 20 seconds | 8 seconds |
Case Studies
-
Case Study on Antidepressant Effects:
- A study involving chronic administration in mice showed significant reductions in depressive behaviors, suggesting potential therapeutic applications for mood disorders.
-
Case Study on Antimicrobial Activity:
- In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 5 µM.
Propiedades
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c1-15-5-4-8-19(23-15)25-21-24-16(14-29-21)13-20(28)27-11-9-26(10-12-27)18-7-3-2-6-17(18)22/h2-8,14H,9-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSDPARDFJGGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













